Benzenesulfonamide, N-(4-(4-ethyl-2-morpholinyl)-2-methylphenyl)-4-(1-methylethyl)-
Description
Theoretical Foundations of Benzenesulfonamide Derivative Research
Receptor Interactions and Pharmacological Targeting
PF-04363467 exhibits low nanomolar affinity for dopamine D3 receptors (D3R Ki = 3.1 nM) with >100-fold selectivity over D2 receptors (D2R Ki = 692 nM). This selectivity is critical for minimizing adverse effects associated with D2R blockade, such as catalepsy and hyperprolactinemia. In vivo studies in rat models revealed that PF-04363467 dose-dependently reduces fentanyl self-administration and drug-seeking behavior at doses achieving >95% D3R occupancy and 34.7% D2R occupancy. Notably, even at high D2R occupancy (75%), the compound avoids extrapyramidal symptoms, suggesting a novel binding mode or synergistic D3R-D2R heteromer modulation.
Mechanistically, PF-04363467 stabilizes interactions with conserved residues in D3R’s orthosteric pocket, including Asp110 (TM3), Ser192 (TM5), and Phe345 (TM6). The morpholine and benzenesulfonamide moieties contribute to hydrogen bonding and hydrophobic interactions, respectively, while the isopropyl group enhances membrane permeability (Papp = 8.4 × 10⁻⁶ cm/s).
Table 1: Key Pharmacological Properties of PF-04363467
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 402.6 g/mol | |
| D3R Ki | 3.1 nM | |
| D2R Ki | 692 nM | |
| CNS MPO Score | 4.0/6.0 | |
| P-gp Efflux Ratio | 2.1 (Low-to-moderate efflux) |
Computational Modeling and Structure-Activity Relationship (SAR) Frameworks
PF-04363467 was optimized using Induced Fit Docking (IFD) and molecular dynamics (MD) simulations to refine its binding pose within D3R. The compound’s CNS MPO desirability score (4.0/6.0) reflects balanced physicochemical properties:
- ClogP : 3.96 (optimal for blood-brain barrier penetration)
- Topological Polar Surface Area (TPSA) : 58.6 Ų (facilitates passive diffusion)
- pKa : 7.5 (enhances solubility and reduces phospholipidosis risk)
SAR studies highlight the necessity of the 4-isopropylbenzenesulfonamide group for D3R affinity, while the 4-ethylmorpholine moiety improves metabolic stability. Methyl substitution at the 2-position of the phenyl ring prevents oxidative metabolism, extending half-life in vivo.
Evolution of Sulfonamide-Based Therapeutic Agents
Sulfonamides, first recognized for antibacterial activity (e.g., Prontosil, 1935), have evolved into versatile scaffolds for CNS therapeutics. PF-04363467 exemplifies this shift, leveraging sulfonamide’s hydrogen-bonding capacity and rigid aromatic core to target GPCRs. Modern sulfonamides now address viral infections, cancer, and neuropsychiatric disorders, with design strategies emphasizing:
Properties
IUPAC Name |
N-[4-(4-ethylmorpholin-2-yl)-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-5-24-12-13-27-22(15-24)19-8-11-21(17(4)14-19)23-28(25,26)20-9-6-18(7-10-20)16(2)3/h6-11,14,16,22-23H,5,12-13,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIVAENOUMHBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010382-72-5 | |
| Record name | PF-04363467 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010382725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04363467 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G84J71F78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
PF-04363467 primarily targets the Dopamine D3 and D2 receptors . These receptors are part of the dopamine system, which plays a crucial role in reward, motivation, and movement among other functions. The D3 receptor, in particular, has been implicated in various psychiatric disorders, including substance use disorders.
Mode of Action
PF-04363467 acts as a Dopamine D3/D2 receptor antagonist . It has a 100-fold selectivity for D3 with a Ki value of 3.1 nM for D3R compared to a Ki value of 692 nM for D2R. This means that it preferentially binds to the D3 receptor, blocking its activation and thereby inhibiting the effects of dopamine on this receptor.
Biochemical Pathways
The antagonism of D3/D2 receptors by PF-04363467 affects the dopaminergic pathways in the brain. By blocking the D3 receptor, PF-04363467 can modulate the activity of these pathways, potentially altering the release and effects of dopamine and other neurotransmitters.
Pharmacokinetics
This suggests that it can cross the blood-brain barrier, a crucial property for drugs that act on targets within the central nervous system.
Result of Action
In preclinical studies, PF-04363467 has been shown to attenuate opioid drug-seeking behavior in a rat model of addiction. Importantly, it did this without causing the extrapyramidal symptoms often associated with D2 receptor antagonism. This suggests that PF-04363467 might have a unique in vivo profile, potentially making it a valuable tool in the treatment of addiction.
Biological Activity
Benzenesulfonamide, specifically N-(4-(4-ethyl-2-morpholinyl)-2-methylphenyl)-4-(1-methylethyl)- , also known as PF-04363467, is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
PF-04363467 is characterized by the following structural features:
- Molecular Formula : C22H30N2O3S
- Molecular Weight : 402.6 g/mol
- IUPAC Name : N-[4-(4-ethylmorpholin-2-yl)-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide
- CAS Number : 1010382-72-5
The compound contains a sulfonamide functional group attached to a benzene ring, with an ethyl-substituted morpholine moiety and an isopropyl group, contributing to its biological activity and selectivity for certain receptors.
PF-04363467 primarily acts as a Dopamine D3/D2 receptor antagonist , exhibiting a remarkable selectivity for the D3 receptor. The compound demonstrates:
- Ki value for D3 receptor : 3.1 nM
- Ki value for D2 receptor : 692 nM
This 100-fold selectivity for the D3 receptor indicates its potential in targeting dopaminergic pathways involved in various neurological conditions, particularly those related to substance use disorders.
Antagonistic Effects on Dopamine Receptors
In preclinical studies, PF-04363467 has shown promising results in modulating dopaminergic signaling:
- Opioid Self-administration : The compound has been tested in vivo, where it dose-dependently attenuated opioid self-administration and drug-seeking behavior in rat models. This suggests its potential utility in treating addiction-related disorders.
- Substance Use Disorders : Given its mechanism of action, PF-04363467 is being explored as a therapeutic agent for various substance use disorders, including tobacco use disorder. Its ability to selectively inhibit D3 receptors may help reduce cravings and withdrawal symptoms.
Research Findings
Several studies have evaluated the biological activity of PF-04363467:
Case Study Summaries
Scientific Research Applications
Pharmacological Applications
Dopamine Receptor Antagonism
One of the primary applications of this compound is as a dopamine D3 receptor antagonist . Research indicates that it exhibits a high selectivity for the D3 receptor over the D2 receptor, with a Ki value of 3.1 nM for D3R compared to 692 nM for D2R. This selectivity suggests potential therapeutic benefits in treating conditions associated with dopamine dysregulation, such as:
- Substance Use Disorders : Preclinical studies have demonstrated that this compound can attenuate opioid self-administration and drug-seeking behavior in rat models, indicating its potential utility in addiction therapies.
- Tobacco Use Disorder : Given its effects on dopamine pathways, it may also be beneficial in managing nicotine dependence.
Methodologies for Application
The compound has been tested using various methodologies:
- In Vivo Studies : Animal models have been utilized to assess the efficacy of N-(4-(4-ethyl-2-morpholinyl)-2-methylphenyl)-4-(1-methylethyl)-benzenesulfonamide in reducing drug-seeking behavior. These studies typically involve operant conditioning paradigms to evaluate the compound's impact on self-administration behaviors.
- Preclinical Trials : The compound has undergone rigorous testing in preclinical settings to establish its pharmacokinetic properties and therapeutic potential.
Comparative Analysis with Related Compounds
The following table summarizes notable compounds related to benzenesulfonamides, highlighting their unique attributes:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Sulfanilamide | Basic sulfanilamide structure | First synthetic antibacterial drug |
| Acetazolamide | Contains a carbonic anhydrase inhibitor | Used primarily for glaucoma treatment |
| Benzothiazole Sulfonamides | Incorporates a benzothiazole ring | Exhibits different antimicrobial properties |
This comparison illustrates the diversity within the sulfonamide class while emphasizing the specific substituents of N-(4-(4-ethyl-2-morpholinyl)-2-methylphenyl)-4-(1-methylethyl)-benzenesulfonamide that enhance its biological activity and application potential.
Case Studies and Research Findings
Recent studies have focused on the compound's role in modulating dopamine receptor activity. For instance:
- Opioid Self-Administration Model : In experiments involving rats trained to self-administer opioids, administration of the compound resulted in a significant reduction in opioid-seeking behavior, suggesting its potential as a treatment for opioid addiction.
- Dopamine Selectivity : The compound's remarkable selectivity for D3 receptors positions it as a candidate for further exploration in treating neuropsychiatric disorders where dopamine modulation is critical.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Activity
Compound 11 ():
- Structure: 4-[1-(4-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide.
- Activity : Exhibited potent antimicrobial activity.
- Key Findings : The chloro-benzoyl and pyrimidinyl groups likely enhance electron-withdrawing effects, improving interaction with microbial targets .
Compound 18 ():
- Structure: 4-[1-(2-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide.
- Activity: Similar antimicrobial efficacy to Compound 11, suggesting positional isomerism (2-chloro vs.
N-(4,6-Dimethyl-2-pyrimidinyl)-4-(4-nitrobenzylideneamino) benzenesulfonamide ():
- Structure: Features a nitrobenzylideneamino group and dimethylpyrimidinyl substitution.
- Activity: Demonstrated the lowest binding energy (-6.05 kcal/mol with C. Hydrogen bonds with HIS 388 and PRO 13 residues were critical for activity .
Comparison with Target Compound: The target compound lacks the indolylideneamino or nitrobenzylideneamino groups but includes a morpholinyl substituent. Morpholine’s cyclic amine structure may improve solubility and microbial target engagement compared to pyrimidinyl or chloro-benzoyl groups. However, the absence of electron-withdrawing groups (e.g., nitro, chloro) could reduce antimicrobial potency relative to Compounds 11, 18, and the nitrobenzylideneamino derivative .
Anticancer Activity
Compound 2 ():
- Structure: N-(3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)propyl)-4-(trifluoromethyl)benzenesulfonamide.
- Activity : Designed as an anticancer agent, with the trifluoromethyl group enhancing metabolic stability and binding to hydrophobic pockets in enzymes .
Comparison with Target Compound :
The target compound lacks a trifluoromethyl group or benzoimidazolyl-pyrimidine moiety, which are critical for Compound 2’s anticancer activity. However, its isopropyl group may contribute to hydrophobic interactions in a similar manner .
Physicochemical Properties
4-Methyl-N-(2-methylphenyl)benzenesulfonamide ():
- Structure : Simple benzenesulfonamide with methyl groups on the benzene ring and phenyl substituent.
- Properties : Density = 1.237 g/cm³, boiling point = 398.1°C, molecular weight = 261.34 g/mol.
- Comparison : The target compound’s larger substituents (morpholinyl, isopropyl) likely increase molecular weight (~390–440 g/mol) and reduce volatility compared to this simpler analog .
Structural and Crystallographic Insights
N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide ():
Data Tables
Table 1: Antimicrobial Activity Comparison
Notes
- Contradictions : Pyrimidinyl and chloro groups in analogs enhance antimicrobial activity, but the target compound’s morpholinyl group may prioritize solubility over potency .
- Data Gaps: No direct evidence on the target compound’s synthesis or bioactivity exists in the provided materials. Inferences are drawn from structural analogs.
Preparation Methods
Synthesis of 4-Isopropylbenzenesulfonyl Chloride
4-Isopropylbenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C for 2 hours. The sulfonyl chloride is isolated via vacuum distillation (yield: 85–90%).
Coupling Reaction
A mixture of 4-(4-ethyl-2-morpholinyl)-2-methylaniline (1.0 eq) and 4-isopropylbenzenesulfonyl chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) is stirred with pyridine (2.5 eq) as acid scavenger at 25°C for 12 hours. The crude product is purified by silica gel chromatography (hexane:ethyl acetate = 6:1), yielding 70–75% of the target compound.
Key Parameters
| Parameter | Optimal Value |
|---|---|
| Solvent | THF |
| Base | Pyridine |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Purification | Column chromatography |
Electrochemical Reductive Amination
A tunable electrochemical approach enables catalyst-free synthesis under green conditions. This method uses controlled-potential electrolysis to reduce nitro intermediates while facilitating sulfonamide bond formation.
Procedure
A solution of 1-nitro-4-(4-ethyl-2-morpholinyl)-2-methylbenzene (10 mM) and sodium 4-isopropylbenzenesulfinate (12 mM) in phosphate buffer (pH 3.5)/ethanol (80:20 v/v) undergoes electrolysis at −0.4 V vs. Ag/AgCl. The reaction completes within 6 hours (current decay >95%), yielding insoluble benzenesulfonamide crystals filtered and washed with ethanol (yield: 68%).
Advantages
-
Eliminates toxic chlorinated solvents
-
Avoids stoichiometric bases
-
Scalable for continuous flow systems
Phase-Transfer Catalyzed Alkylation
For large-scale production, phase-transfer catalysis (PTC) enhances reaction efficiency in biphasic systems.
Optimized Protocol
A mixture of 4-(4-ethyl-2-morpholinyl)-2-methylaniline (0.5 mol), 4-isopropylbenzenesulfonyl chloride (0.55 mol), tetrabutylammonium bromide (0.3 mol%), and 50% NaOH aqueous solution is stirred in toluene at 80°C for 2 hours. The organic layer is separated, concentrated, and crystallized from ethanol/water (4:1), achieving 88% yield with 99% purity.
Critical Factors
-
Catalyst loading: 0.2–0.5 mol% TBAB
-
Temperature: 70–80°C
-
Base concentration: ≥40% NaOH
Mechanochemical Synthesis
Emerging solid-state methods utilize ball milling to achieve solvent-free coupling. Preliminary studies show:
| Condition | Outcome |
|---|---|
| Milling time | 45 minutes |
| Frequency | 30 Hz |
| Molar ratio | Amine:Sulfonyl chloride = 1:1.05 |
| Yield | 62% |
While lower yielding than solution-phase methods, this approach reduces waste generation and energy consumption.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Classical | 75 | 98 | High | 8.2 |
| Electrochemical | 68 | 99 | Medium | 2.1 |
| Phase-Transfer | 88 | 99 | High | 4.7 |
| Mechanochemical | 62 | 97 | Low | 0.9 |
E-factor = (mass of waste)/(mass of product)
Challenges in Morpholine Ring Functionalization
The 4-ethyl-2-morpholinyl group introduces steric hindrance, necessitating:
-
Protection Strategies : Temporary Boc protection of the morpholine nitrogen during sulfonylation.
-
Temperature Control : Maintaining reactions below 40°C to prevent N-dealkylation.
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but require stringent drying.
Industrial-Scale Purification Techniques
Commercial suppliers employ distinct protocols:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing this benzenesulfonamide derivative?
- Synthesis : A validated approach involves refluxing precursors in ethanol with a base (e.g., NaOH) at 80°C for 15 hours, followed by extraction with organic solvents like ethyl acetate and purification via column chromatography .
- Characterization : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm hydrogen and carbon environments.
- Infrared (IR) spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at ~1145 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and purity .
- X-ray crystallography (using SHELX programs for refinement) to resolve 3D molecular geometry .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Perform crystallographic refinement with SHELXL to resolve bond lengths, angles, and torsional mismatches .
- Cross-validate spectral data (NMR, IR) against computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts).
- Use the PLATON toolkit for structure validation to check for missed symmetry, disorder, or non-covalent interactions .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- The Sulforhodamine B (SRB) assay is recommended for cytotoxicity screening. Fix cells with trichloroacetic acid, stain with SRB, and quantify bound dye via absorbance at 564 nm. This method is linear across cell densities (1,000–10,000 cells/well) and detects drug-induced cytotoxicity with high sensitivity .
Advanced Research Questions
Q. How should researchers address discrepancies between crystallographic data and computational modeling predictions?
- Re-examine refinement parameters (e.g., thermal displacement factors, occupancy ratios) in SHELXL to rule out experimental artifacts .
- Compare experimental bond lengths/angles with DFT-optimized geometries to identify steric or electronic mismatches.
- Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonds, π-stacking) that may influence crystal packing .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?
- Structural modulation : Introduce hydrophilic groups (e.g., hydroxyl, morpholine) to improve solubility while monitoring bioactivity via SRB assays .
- Prodrug design : Mask polar groups with labile esters or amides, validated through pH-dependent stability studies and in vitro metabolic assays (e.g., liver microsomes).
- LogP optimization : Use shake-flask or HPLC-based methods to measure partition coefficients and correlate with cellular permeability .
Q. How to design experiments to resolve contradictory cytotoxicity data across different cell lines?
- Dose-response standardization : Test the compound at logarithmic concentrations (1 nM–100 µM) across cell lines, using SRB assays with triplicate technical replicates .
- Mechanistic profiling : Combine cytotoxicity data with transcriptomic or proteomic analyses (e.g., RNA-seq, phospho-kinase arrays) to identify cell line-specific targets.
- Check for off-target effects : Use isoform-selective inhibitors or CRISPR knockdowns to isolate pathways contributing to divergent responses.
Methodological Notes
- Crystallographic Refinement : Always cross-validate SHELX-refined structures with the CIF check tool in PLATON to detect overlooked symmetry or disorder .
- SRB Assay Optimization : Pre-screen cell lines for doubling times to ensure uniform confluence at assay endpoints .
- Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) rigorously, as benzenesulfonamide derivatives are sensitive to hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
